

# Application Note and Protocol for the Spectrophotometric Determination of Drazoxolon Concentration

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## Compound of Interest

Compound Name: Drazoxolon

Cat. No.: B15551554

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## Introduction

**Drazoxolon** is a fungicide belonging to the isoxazole class of chemicals.<sup>[1][2]</sup> It is identified by the CAS Registry Number 5707-69-7 and has the molecular formula  $C_{10}H_8ClN_3O_2$ .<sup>[1][3][4][5]</sup>

**Drazoxolon** appears as yellow crystals and is practically insoluble in water but soluble in various organic solvents such as chloroform, ketones, and aromatic hydrocarbons.<sup>[1]</sup> This application note provides a detailed protocol for the quantitative determination of **Drazoxolon** in a solution using UV-Visible spectrophotometry. The method is based on the principle that **Drazoxolon** absorbs light in the UV-Visible region, and the amount of light absorbed is directly proportional to its concentration.

## Physicochemical Properties of Drazoxolon

A summary of the key physicochemical properties of **Drazoxolon** is presented in Table 1. This information is crucial for sample preparation and handling.

Property	Value	Reference
CAS Registry Number	5707-69-7	[1][3][5]
Molecular Formula	C <sub>10</sub> H <sub>8</sub> ClN <sub>3</sub> O <sub>2</sub>	[1][3][5]
Molecular Weight	237.64 g/mol	[1][2][3]
Appearance	Yellow crystals	[1]
Melting Point	168 °C	[1]
Solubility	Practically insoluble in water; Soluble in alkali, aromatic hydrocarbons (4%), chloroform (~10%), ethanol (1%), and ketones (5%).	[1]
Use	Fungicide	[1][6]

## Principle of the Method

This method utilizes UV-Visible spectrophotometry to determine the concentration of **Drazoxolon**. **Drazoxolon**, being a colored compound (yellow), is expected to exhibit significant absorbance in the visible or near-UV region of the electromagnetic spectrum. By measuring the absorbance of a **Drazoxolon** solution at its wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ), the concentration can be determined using the Beer-Lambert law.

## Experimental Protocol

### Materials and Reagents

- **Drazoxolon** analytical standard
- Chloroform (analytical grade)
- Volumetric flasks (10 mL, 25 mL, 50 mL, 100 mL)
- Pipettes (various sizes)
- Quartz cuvettes (1 cm path length)

- UV-Visible Spectrophotometer

## Preparation of Standard Solutions

- Stock Standard Solution (100 µg/mL): Accurately weigh 10 mg of **Drazoxolon** analytical standard and transfer it to a 100 mL volumetric flask. Dissolve the compound in a small amount of chloroform and then dilute to the mark with the same solvent. Mix thoroughly.
- Working Standard Solutions: From the stock standard solution, prepare a series of working standard solutions with concentrations ranging from 1 µg/mL to 20 µg/mL by appropriate dilution with chloroform. For example, to prepare a 10 µg/mL solution, pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to the mark with chloroform.

## Determination of Wavelength of Maximum Absorbance ( $\lambda_{\text{max}}$ )

- Take one of the working standard solutions (e.g., 10 µg/mL).
- Scan the solution over a wavelength range of 200-800 nm using the UV-Visible spectrophotometer with chloroform as the blank.
- Identify the wavelength at which the maximum absorbance is observed. This is the  $\lambda_{\text{max}}$  for **Drazoxolon** in chloroform.

## Calibration Curve Construction

- Set the spectrophotometer to the predetermined  $\lambda_{\text{max}}$ .
- Use chloroform as the blank to zero the instrument.
- Measure the absorbance of each working standard solution.
- Plot a graph of absorbance versus concentration (µg/mL).
- Perform a linear regression analysis to obtain the equation of the line ( $y = mx + c$ ) and the correlation coefficient ( $R^2$ ). The  $R^2$  value should be close to 1 for a good linear fit.

## Analysis of Unknown Sample

- Prepare the unknown sample by dissolving it in chloroform and diluting it as necessary to bring the absorbance within the linear range of the calibration curve.
- Measure the absorbance of the unknown sample at the  $\lambda_{\text{max}}$ .
- Calculate the concentration of **Drazoxolon** in the sample using the equation of the calibration curve.

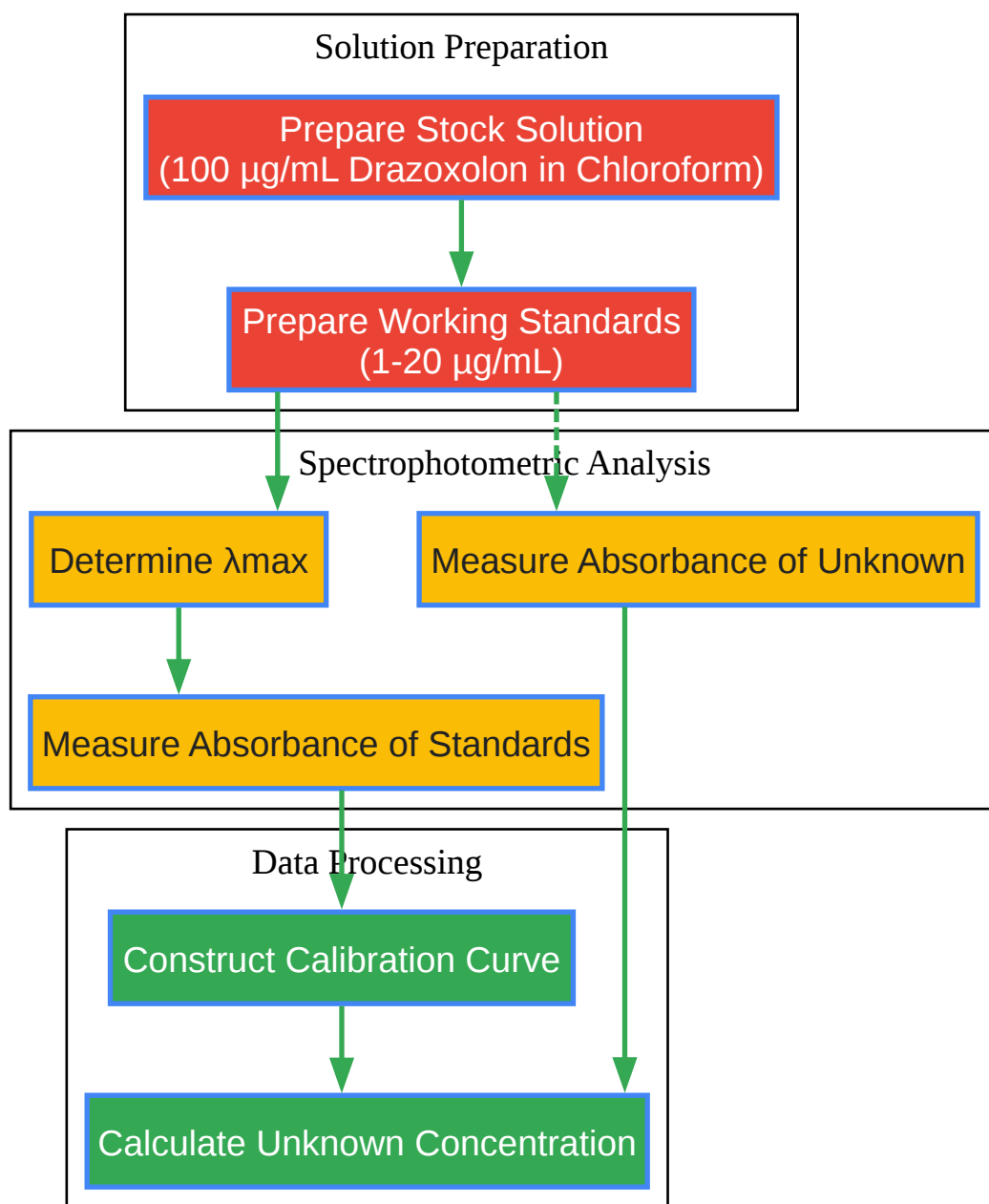
## Data Presentation

The quantitative data for the calibration curve should be summarized as shown in Table 2.

Concentration ( $\mu\text{g/mL}$ )	Absorbance at $\lambda_{\text{max}}$
1	Insert Value
2	Insert Value
5	Insert Value
10	Insert Value
15	Insert Value
20	Insert Value

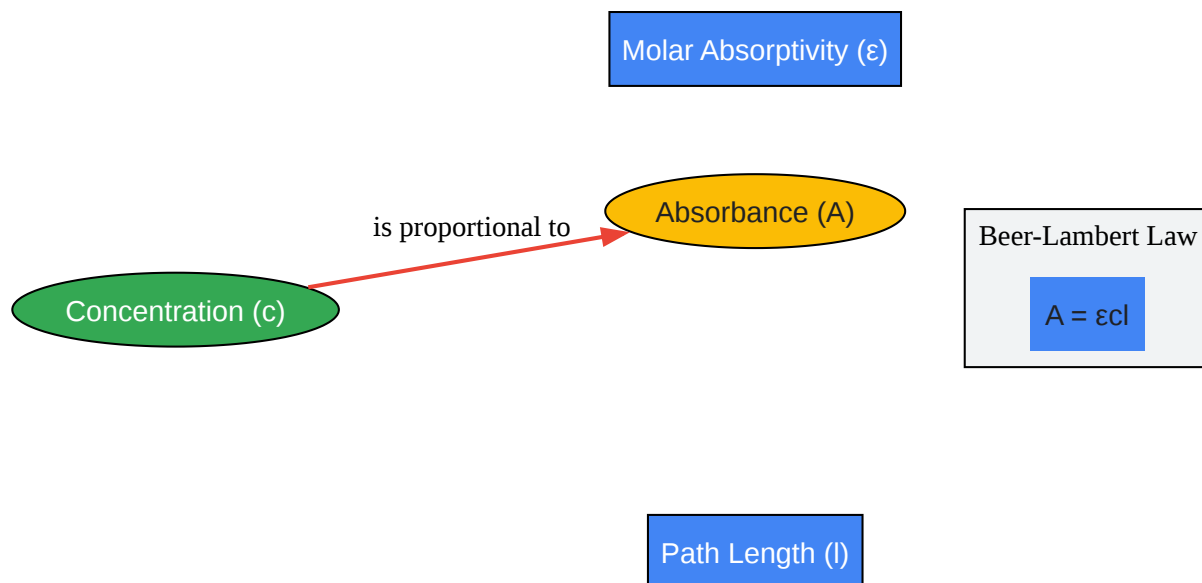
## Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of the Beer-Lambert Law.



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Caption: Experimental Workflow for **Drazoxolon** Determination.



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Caption: Relationship defined by the Beer-Lambert Law.

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